2-(2-(Dimethylamino)pyridin-3-yl)piperidine-1-carbaldehyde
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Overview
Description
2-(2-(Dimethylamino)pyridin-3-yl)piperidine-1-carbaldehyde is a complex organic compound that features a piperidine ring substituted with a dimethylamino group and a pyridinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Dimethylamino)pyridin-3-yl)piperidine-1-carbaldehyde typically involves multi-step organic reactions. One common method starts with the preparation of the piperidine ring, followed by the introduction of the dimethylamino group and the pyridinyl group. The final step involves the formylation of the piperidine ring to introduce the carbaldehyde group. Reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as palladium or platinum compounds .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Industrial methods also focus on optimizing reaction conditions to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-(2-(Dimethylamino)pyridin-3-yl)piperidine-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the aldehyde group yields a carboxylic acid, while reduction yields an alcohol .
Scientific Research Applications
2-(2-(Dimethylamino)pyridin-3-yl)piperidine-1-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-(Dimethylamino)pyridin-3-yl)piperidine-1-carbaldehyde involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the pyridinyl group can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(Dimethylamino)pyridine: Lacks the piperidine ring and carbaldehyde group.
Piperidine-1-carbaldehyde: Lacks the dimethylamino and pyridinyl groups.
3-(Dimethylamino)pyridine: Lacks the piperidine ring and carbaldehyde group.
Uniqueness
2-(2-(Dimethylamino)pyridin-3-yl)piperidine-1-carbaldehyde is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the dimethylamino and pyridinyl groups allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications .
Properties
Molecular Formula |
C13H19N3O |
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Molecular Weight |
233.31 g/mol |
IUPAC Name |
2-[2-(dimethylamino)pyridin-3-yl]piperidine-1-carbaldehyde |
InChI |
InChI=1S/C13H19N3O/c1-15(2)13-11(6-5-8-14-13)12-7-3-4-9-16(12)10-17/h5-6,8,10,12H,3-4,7,9H2,1-2H3 |
InChI Key |
GQJNWZDVGIZTTG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C=CC=N1)C2CCCCN2C=O |
Origin of Product |
United States |
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